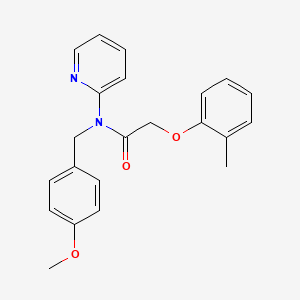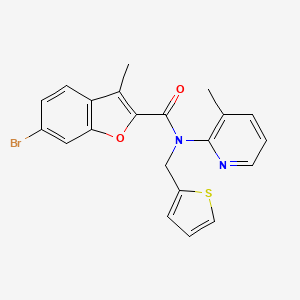
5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Aromatic Substituents: The ethoxyphenyl, fluorophenyl, and furan-2-yl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and other aromatic groups can be oxidized under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carboxamide group may yield the corresponding amine.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-METHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- 5-(4-ETHOXYPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and fluorophenyl groups may enhance its binding affinity to certain biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C24H21FN2O4 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-2-29-20-11-7-18(8-12-20)23-14-22(26-31-23)24(28)27(16-21-4-3-13-30-21)15-17-5-9-19(25)10-6-17/h3-14H,2,15-16H2,1H3 |
Clé InChI |
ZECKYOXYQGRBHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11365399.png)
![5-phenyl-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11365406.png)
![5-[bis(furan-2-ylmethyl)amino]-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365413.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-diethylacetamide](/img/structure/B11365417.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B11365421.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B11365425.png)

![N-ethyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365430.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11365433.png)
![2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11365435.png)
![3-chloro-4-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11365440.png)

![2-(3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11365455.png)
![6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11365465.png)
